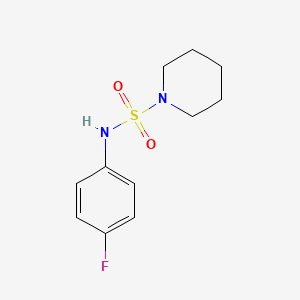

N-(4-fluorophenyl)piperidine-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-fluorophenyl)piperidine-1-sulfonamide: is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a piperidine ring substituted with a 4-fluorophenyl group and a sulfonamide functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)piperidine-1-sulfonamide typically involves the reaction of 4-fluoroaniline with piperidine-1-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems can help in maintaining consistent reaction conditions and improving the overall yield.

Análisis De Reacciones Químicas

Types of Reactions: N-(4-fluorophenyl)piperidine-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst such as palladium.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

N-(4-fluorophenyl)piperidine-1-sulfonamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential antibacterial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.

Mecanismo De Acción

The mechanism of action of N-(4-fluorophenyl)piperidine-1-sulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The compound’s sulfonamide group is crucial for its binding affinity and specificity .

Comparación Con Compuestos Similares

- N-(4-chlorophenyl)piperidine-1-sulfonamide

- N-(4-bromophenyl)piperidine-1-sulfonamide

- N-(4-methylphenyl)piperidine-1-sulfonamide

Comparison: N-(4-fluorophenyl)piperidine-1-sulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to target proteins compared to its chloro, bromo, and methyl analogs .

Actividad Biológica

N-(4-fluorophenyl)piperidine-1-sulfonamide is a compound with significant biological activity, particularly noted for its role as an inhibitor of carbonic anhydrases and its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, in vivo efficacy, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a 4-fluorophenyl group and a sulfonamide moiety. This structure is crucial for its interaction with biological targets, particularly enzymes involved in various physiological processes.

| Property | Value |

|---|---|

| Molecular Formula | C11H14F N1O2S |

| Molecular Weight | 239.30 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Inhibition of Carbonic Anhydrases

This compound has been identified as a potent inhibitor of carbonic anhydrases (CAs), which are essential for maintaining acid-base balance in biological systems. The inhibition mechanism involves binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate.

The compound's sulfonamide group mimics the natural substrate of CAs, allowing it to effectively compete for binding sites. This interaction leads to decreased enzyme activity, which can have therapeutic implications in conditions like glaucoma and edema.

Case Studies and Research Findings

- Study on Cardiovascular Effects : A study evaluated the effects of sulfonamide derivatives on perfusion pressure using isolated rat heart models. The findings indicated that certain derivatives, including those related to this compound, significantly reduced perfusion pressure and coronary resistance, suggesting potential cardiovascular benefits .

- In Vivo Efficacy in Psychosis Models : Research involving dopamine transporter knockout (DAT-KO) rats demonstrated that compounds with similar piperidine structures could mitigate hyperlocomotion associated with psychosis-like states. This suggests that this compound may possess neuroactive properties that warrant further investigation .

- Antimicrobial Activity : Recent studies have shown that novel sulfonamides exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. This compound's structural characteristics may enhance its efficacy against resistant pathogens .

Table 2: Summary of Biological Activities

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary studies suggest favorable absorption characteristics, but detailed pharmacokinetic profiling is necessary to establish safety and efficacy.

Key Pharmacokinetic Parameters

- Absorption : Rapid absorption noted in preliminary studies.

- Distribution : High tissue distribution expected due to lipophilicity.

- Metabolism : Primarily hepatic metabolism anticipated.

- Excretion : Renal excretion likely as unchanged drug or metabolites.

Propiedades

IUPAC Name |

N-(4-fluorophenyl)piperidine-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2O2S/c12-10-4-6-11(7-5-10)13-17(15,16)14-8-2-1-3-9-14/h4-7,13H,1-3,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWCQKDYEPAQWKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.